molecular formula C8H14O3 B1529457 2,6-Dioxaspiro[4.5]decan-9-ol CAS No. 1342244-16-9

2,6-Dioxaspiro[4.5]decan-9-ol

Cat. No. B1529457
M. Wt: 158.19 g/mol
InChI Key: KQNMYMQMKJZLAB-UHFFFAOYSA-N
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Description

2,6-Dioxaspiro[4.5]decan-9-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 . It is used in various fields of research .


Molecular Structure Analysis

The molecular structure of 2,6-Dioxaspiro[4.5]decan-9-ol is represented by the SMILES notation OC1CCOC2(CCOC2)C1 . The compound has a bicyclic 1,6-dioxaspiro[4.5]decane ring system .


Physical And Chemical Properties Analysis

2,6-Dioxaspiro[4.5]decan-9-ol is a liquid at room temperature . Its boiling point is 262.8±8.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

2,6-Dioxaspiro[4.5]decan-9-ol, and its derivatives, have been extensively studied for their synthesis and chemical properties. Zhang Feng-bao (2006) demonstrated the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, which is a valuable bifunctional synthetic intermediate used in creating pharmaceutical intermediates, liquid crystals, and insecticides. This synthesis involved selective deketalization and optimization of reaction conditions to improve yield and efficiency (Zhang Feng-bao, 2006). B. Ramakrishna and P. Sridhar (2015) developed a stereoselective synthesis method for 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids, showing the versatility of dioxaspiro compounds in synthesizing complex organic structures (Ramakrishna & Sridhar, 2015).

Application in Total Synthesis of Natural Products

Significant research has been done on the application of dioxaspiro compounds in the total synthesis of natural products. For instance, Naoki Miyakoshi and Chisato Mukai (2003) achieved the first total synthesis of (-)-AL-2, a natural product, using a 1,6-dioxaspiro[4.5]decane derivative (Miyakoshi & Mukai, 2003). This highlights the role of such compounds in synthesizing complex bioactive molecules.

Pharmaceutical and Biological Applications

There is also research on the application of dioxaspiro compounds in pharmaceuticals and biology. For example, research by M. Natarajan et al. (2021) on triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, showed potential antibacterial properties against various bacterial species (Natarajan et al., 2021).

Industrial and Material Science Applications

In the field of materials science and industrial applications, Y. S. Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricant candidates (Kurniawan et al., 2017). This research indicates the utility of dioxaspiro compounds in developing environmentally friendly lubricants.

Safety And Hazards

2,6-Dioxaspiro[4.5]decan-9-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMYMQMKJZLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxaspiro[4.5]decan-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dioxaspiro[4.5]decan-9-ol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Yang, Y Wang, A Zuo, C Li, W Wang, W Jiang… - European Journal of …, 2022 - Elsevier
Biased agonism refers to the ability of compounds to drive preferred signaling pathways and avoid adverse signaling pathways in a ligand-dependent manner for some G-protein–…
Number of citations: 14 www.sciencedirect.com

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